![molecular formula C13H13ClFN3O B213538 4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide](/img/structure/B213538.png)
4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. Venetoclax has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Wirkmechanismus
Venetoclax selectively binds to BCL-2 protein and inhibits its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. Venetoclax has a high affinity for BCL-2 protein, but it does not bind to other anti-apoptotic proteins such as BCL-XL and MCL-1.
Biochemical and physiological effects:
Venetoclax has been shown to induce apoptosis in cancer cells, but it does not affect normal cells. This is because normal cells have a lower dependence on BCL-2 protein for survival compared to cancer cells. Venetoclax has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Venetoclax has several advantages for laboratory experiments. It has a high specificity for BCL-2 protein and does not affect other anti-apoptotic proteins, which allows for the selective targeting of cancer cells. Venetoclax has also been shown to have a favorable safety profile in clinical trials. However, Venetoclax has limitations in laboratory experiments, such as the development of resistance in cancer cells and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of Venetoclax. One direction is the exploration of combination therapies with other anti-cancer agents to improve response rates and overcome resistance. Another direction is the investigation of Venetoclax in other hematological malignancies, such as multiple myeloma and non-Hodgkin lymphoma. Additionally, the development of biomarkers to predict response to Venetoclax and the identification of potential mechanisms of resistance are also important future directions.
Synthesemethoden
The synthesis of Venetoclax involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-chloro-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide with ethyl magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 4-bromo-2-fluorobenzene to form the intermediate, which is subsequently treated with trifluoroacetic acid to obtain Venetoclax.
Wissenschaftliche Forschungsanwendungen
Venetoclax has been extensively studied in preclinical and clinical studies for the treatment of various hematological malignancies. In CLL, Venetoclax has shown high response rates, particularly in patients with high-risk genetic features. In AML, Venetoclax in combination with hypomethylating agents has shown promising results in elderly patients who are not eligible for intensive chemotherapy.
Eigenschaften
Produktname |
4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide |
---|---|
Molekularformel |
C13H13ClFN3O |
Molekulargewicht |
281.71 g/mol |
IUPAC-Name |
4-chloro-2-ethyl-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-18-12(10(14)8-17-18)13(19)16-7-9-5-3-4-6-11(9)15/h3-6,8H,2,7H2,1H3,(H,16,19) |
InChI-Schlüssel |
AZRMJNMTTCKHIL-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F |
Kanonische SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.